N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide
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Overview
Description
N-(1-Phenyl-ethyl)-N’-thiazol-2-yl-oxalamide is a complex organic compound that features a phenyl group, an ethyl group, a thiazole ring, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenyl-ethyl)-N’-thiazol-2-yl-oxalamide typically involves the reaction of 1-phenyl-ethylamine with thiazole-2-carboxylic acid, followed by the formation of the oxalamide linkage. The reaction conditions often require the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of N-(1-Phenyl-ethyl)-N’-thiazol-2-yl-oxalamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Phenyl-ethyl)-N’-thiazol-2-yl-oxalamide can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenol derivatives.
Reduction: The oxalamide moiety can be reduced to form amine derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require the presence of a catalyst such as aluminum chloride (AlCl3).
Major Products
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-(1-Phenyl-ethyl)-N’-thiazol-2-yl-oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Phenyl-ethyl)-N’-thiazol-2-yl-oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The thiazole ring is known to interact with nucleophilic sites, while the oxalamide moiety can form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-(1-Phenethyl-4-piperidinyl)propionanilide: A compound with similar structural features but different biological activity.
Cyclodiphosphazanes: Compounds with similar reactivity but different applications.
Uniqueness
N-(1-Phenyl-ethyl)-N’-thiazol-2-yl-oxalamide is unique due to its combination of a phenyl group, an ethyl group, a thiazole ring, and an oxalamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
369603-28-1 |
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Molecular Formula |
C13H13N3O2S |
Molecular Weight |
275.33 g/mol |
IUPAC Name |
N'-(1-phenylethyl)-N-(1,3-thiazol-2-yl)oxamide |
InChI |
InChI=1S/C13H13N3O2S/c1-9(10-5-3-2-4-6-10)15-11(17)12(18)16-13-14-7-8-19-13/h2-9H,1H3,(H,15,17)(H,14,16,18) |
InChI Key |
MOPCCSYTRCROGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=NC=CS2 |
solubility |
35.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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